molecular formula C22H12BrCl2NO3 B2440909 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide CAS No. 923147-23-3

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide

Cat. No.: B2440909
CAS No.: 923147-23-3
M. Wt: 489.15
InChI Key: HRNPOESGYXVHTQ-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with bromine and chlorine atoms, as well as a benzamide group. Its molecular formula is C21H12BrCl2NO2, and it has a molecular weight of 479.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the benzoyl and benzamide groups.

    Coupling Reactions: Formation of the final compound through coupling reactions involving the brominated and chlorinated intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chlorobenzoyl chloride
  • 5-bromo-2-chlorobenzoic acid
  • 5-bromo-2-chlorobenzaldehyde

Uniqueness

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is unique due to its specific substitution pattern and the presence of both benzofuran and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrCl2NO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPOESGYXVHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)NC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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